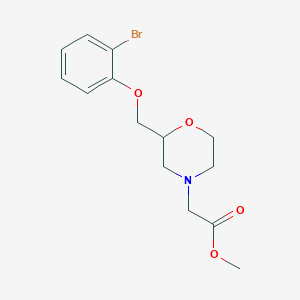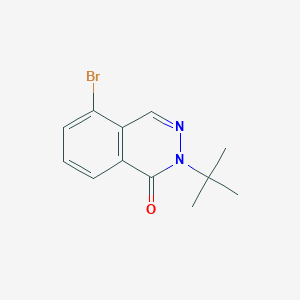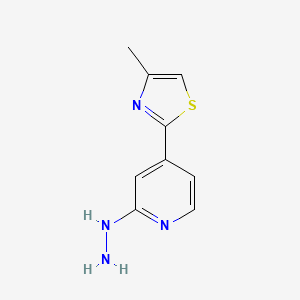
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a valuable subject of study in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride typically involves the reaction of pyrrolidine with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of (S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds. These products have diverse applications in various fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in studies related to neurotransmitter systems and receptor binding.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors in the nervous system, modulating neurotransmitter release and receptor activity. This interaction affects various physiological processes, making the compound valuable for studying neurological functions and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride
- 2-methyl-1-(pyrrolidin-1-yl)propan-2-amine
Uniqueness
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride is unique due to its specific structural features and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C8H20Cl2N2 |
|---|---|
Poids moléculaire |
215.16 g/mol |
Nom IUPAC |
(2S)-N-methyl-1-pyrrolidin-1-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(9-2)7-10-5-3-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1 |
Clé InChI |
TZZAKKXARRUWGD-JZGIKJSDSA-N |
SMILES isomérique |
C[C@@H](CN1CCCC1)NC.Cl.Cl |
SMILES canonique |
CC(CN1CCCC1)NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


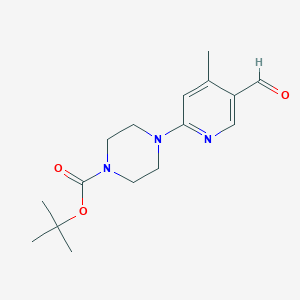
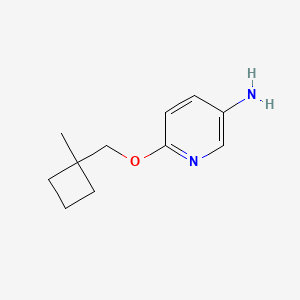
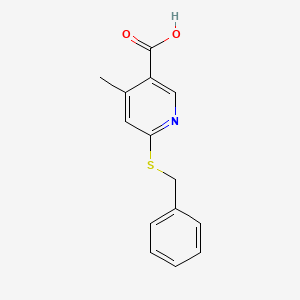
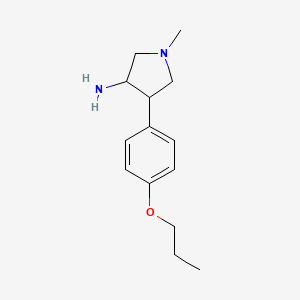

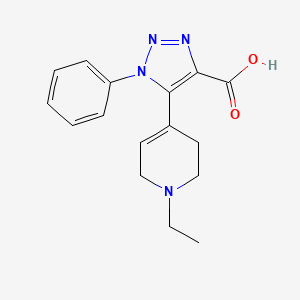


![tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)
